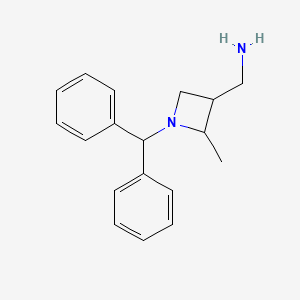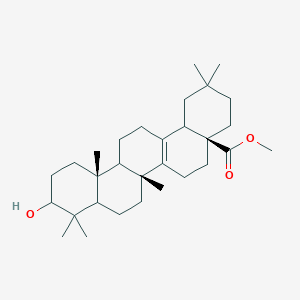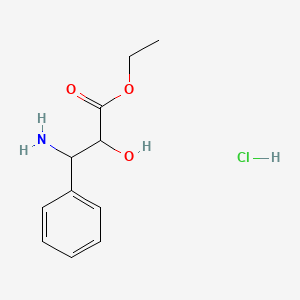
Ethyl 4-(2-chlorophenyl)butanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-chlorophényl)butanimidate d'éthyle est un composé organique de formule moléculaire C12H16ClNO. Ce composé se caractérise par la présence d'un groupe ester éthylique attaché à un squelette butanimidate, qui est ensuite substitué par un groupe 2-chlorophényle. C'est un composé polyvalent utilisé dans diverses réactions chimiques et possède des applications significatives en recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-chlorophényl)butanimidate d'éthyle implique généralement la réaction du 2-chlorobenzylcyanure avec le 4-oxobutanoate d'éthyle dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium, et le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle du 4-(2-chlorophényl)butanimidate d'éthyle suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés du produit. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction est courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-chlorophényl)butanimidate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile pour introduire différents substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de recherche scientifique
Le 4-(2-chlorophényl)butanimidate d'éthyle a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des réactions catalysées par les enzymes et des voies métaboliques.
Médecine : Investigé pour ses propriétés pharmacologiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-(2-chlorophényl)butanimidate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un substrat pour diverses enzymes, conduisant à la formation d'intermédiaires réactifs. Ces intermédiaires peuvent ensuite participer à d'autres réactions chimiques, affectant les voies et les processus biologiques .
Applications De Recherche Scientifique
Ethyl 4-(2-chlorophenyl)butanimidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-chlorophenyl)butanimidate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
Le 4-(2-chlorophényl)butanimidate d'éthyle peut être comparé à d'autres composés similaires tels que :
4-(2-biphénylyloxy)butanimidate d'éthyle : Structure similaire mais avec un groupe biphényle au lieu d'un groupe chlorophényle.
4-(2-fluorophényl)butanimidate d'éthyle : Contient un groupe fluorophényle, ce qui peut conduire à une réactivité et des propriétés différentes.
4-(2-méthylphényl)butanimidate d'éthyle : Substitué par un groupe méthyle, affectant son comportement chimique et ses applications.
L'unicité du 4-(2-chlorophényl)butanimidate d'éthyle réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes, le rendant précieux pour diverses applications.
Propriétés
Numéro CAS |
887577-91-5 |
|---|---|
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
ethyl 4-(2-chlorophenyl)butanimidate |
InChI |
InChI=1S/C12H16ClNO/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,14H,2,5,7,9H2,1H3 |
Clé InChI |
PCMNLKZJAOYQHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CCCC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[12-[1-[1-[13,17-Bis(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12433698.png)

![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)


![sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate](/img/structure/B12433741.png)
![3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12433748.png)

![Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate](/img/structure/B12433750.png)
![Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B12433758.png)
![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)


